The compound is synthesized from precursor materials that typically involve chlorinated triazine derivatives. It falls under the category of organic compounds with potential applications in pharmaceuticals and agrochemicals due to its unique structural properties.
The synthesis of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine typically involves several key steps:
For example, one study describes synthesizing 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine via a two-step process starting from 2-chloro-4,6-dimethoxy triazine and morpholine in a dioxane/water solvent mixture at elevated temperatures .
The molecular structure of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine can be analyzed as follows:
NMR spectroscopy provides insights into the chemical environment of protons in the compound, while IR spectroscopy reveals characteristic functional groups .
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine can participate in various chemical reactions:
These reactions are significant for developing derivatives that may enhance biological activity or alter physical properties .
The mechanism of action for compounds like 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine often involves:
The precise mechanism would depend on the specific biological target being investigated .
The physical and chemical properties of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine include:
These properties are crucial for its application in formulations and determining its behavior under different environmental conditions .
The applications of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine span several fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique structural attributes .
The 1,3,5-triazine scaffold, a symmetric nitrogen-rich heterocycle, has evolved from agricultural chemicals to privileged pharmacophores in drug discovery. Early derivatives like amitrole and atrazine demonstrated herbicidal properties, but systematic substitution at the 2, 4, and 6 positions revealed untapped pharmacological potential. By the 2000s, researchers exploited triazine’s synthetic versatility to develop compounds such as gedatolisib (PI3K/mTOR inhibitor) and enasidenib (IDH2 inhibitor for AML), both in advanced clinical trials [9]. The scaffold’s planar geometry enables π-stacking interactions with biological targets, while its three modifiable sites allow for extensive structure-activity relationship (SAR) exploration. Recent reviews collate over 200 triazine-based analogs with activities against cancer, infectious diseases, and neurological disorders, confirming its role as a "master key" in multi-target therapies [1] [4]. For example, compound 5 (1,3,5-triazine-thiadiazole) emerged as a potent hA₂A adenosine receptor antagonist (Kᵢ = 11.66 nM), highlighting triazine’s applicability in GPCR modulation [6].
Table 1: Evolution of Key 1,3,5-Triazine Derivatives in Drug Discovery
Time Period | Representative Compound | Therapeutic Application | Key Advancement |
---|---|---|---|
1950–1970 | Amitrole | Herbicide | Initial agrochemical use |
1990–2000 | E7010 | Antimitotic (Phase II trials) | Tubulin polymerization inhibition |
2000–2010 | Gedatolisib | Breast cancer (Phase II trials) | Dual PI3K/mTOR inhibition |
2010–Present | Enasidenib | Acute myeloid leukemia (FDA-approved) | Isocitrate dehydrogenase 2 inhibition |
Strategic decoration of the triazine core with morpholine and methylthio groups profoundly influences pharmacological behavior. Morpholine, a saturated heterocycle with a tertiary nitrogen, enhances solubility and membrane permeability via hydrogen bond acceptance. In adenosine receptor antagonists, morpholine at the 6-position increased hA₃ affinity (Kᵢ = 55.5 nM) due to interactions with transmembrane helix 2 [6]. Concurrently, the methylthio group (-SCH₃) serves as a versatile bioisostere and metabolic handle. Its moderate lipophilicity (logP ≈ 1.8) improves cellular uptake, while susceptibility to nucleophilic displacement enables in situ generation of active metabolites. For instance, 4-(methylthio)-6-morpholino-1,3,5-triazin-2-amine (CAS: 27622-90-8) leverages both groups: the morpholine optimizes target engagement, and the methylthioether acts as a leaving group for covalent binding or oxidation to sulfone derivatives [2] [3] [5]. Computational studies confirm that electron donation from morpholine’s oxygen stabilizes the triazine ring, reducing electrophilicity and mitigating off-target reactivity [8].
Triazine derivatives exhibit broad therapeutic relevance, with pronounced efficacy in oncology and antimicrobial therapy:
Table 2: Therapeutic Applications of 4,6-Disubstituted-1,3,5-Triazin-2-amines
Therapeutic Area | Target/Mechanism | Exemplary Compound | Biological Activity |
---|---|---|---|
Oncology | Adenosine receptor antagonism | 9a: 4-(3-Fluoro-4-methoxyphenyl)-6-methylthio | Dual hA₁/hA₃ binding (Kᵢ = 55.5 nM) |
Oncology | p53-independent cell cycle arrest | R₁=4-CF₃-benzyl; R₂=4-phenylpiperazin-1-yl | IC₅₀ = 3.6 μM (HCT-116 cells) |
Antimicrobials | Folate pathway inhibition | 4-Morpholino-6-(piperidin-1-ylmethyl) derivative | Biofilm disruption in C. albicans |
Neurology | 5-HT₇ receptor modulation | N²-(2-(5-Fluoroindol-3-yl)ethyl) derivative | Kᵢ = 8 nM; antidepressant potential |
The design of 4-(methylthio)-6-morpholino-1,3,5-triazin-2-amine (C₇H₁₂N₆OS, MW 228.28 g/mol) integrates QSAR insights and structural bioinformatics. Morpholine’s role was optimized using docking simulations against hA₃ adenosine receptors (homology model), revealing hydrogen bonds between its oxygen and Asn⁶.⁵⁵ residue [6]. The methylthio group at C4 provides a synthetic handle for diversification; it undergoes Suzuki coupling or amination to yield analogs like 11b (4-(hydroxyphenyl)-6-morpholino variant), enhancing hA₁ affinity [6]. Physicochemical profiling predicts balanced properties: cLogP ≈ 1.2 (optimal for permeation), TPSA = 76 Ų (indicative of blood-brain barrier bypass potential), and aqueous solubility >50 μg/mL [3] [5]. These traits align with Lipinski’s rules, supporting oral bioavailability. Current optimization focuses on replacing methylthio with arylthioethers to modulate electron-withdrawing effects without compromising metabolic stability [9] [10].
Table 3: Key Derivatives of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Compound ID | R1 (Position 4) | R2 (Position 6) | Biological Target | Affinity/Activity |
---|---|---|---|---|
Parent | SCH₃ | Morpholino | Adenosine receptors | Kᵢ (hA₃) = 55.5 nM |
9a | 3-Fluoro-4-methoxy | Morpholino | hA₁/hA₃ receptors | Kᵢ (hA₁) = 139.0 nM |
11b | 4-Hydroxyphenyl | Morpholino | hA₁ receptor | Kᵢ (hA₁) = 82.3 nM |
Sulfone analog | SO₂CH₃ | Morpholino | Antiproliferative | IC₅₀ ≈ 8.2 μM (HeLa) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: